Peribysin D

Description

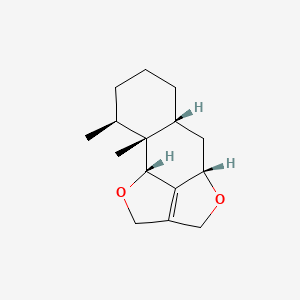

Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(1R,2R,3S,7R,9S)-2,3-dimethyl-10,14-dioxatetracyclo[7.5.1.02,7.012,15]pentadec-12(15)-ene |

InChI |

InChI=1S/C15H22O2/c1-9-4-3-5-11-6-12-13-10(7-16-12)8-17-14(13)15(9,11)2/h9,11-12,14H,3-8H2,1-2H3/t9-,11+,12-,14-,15+/m0/s1 |

InChI Key |

JNYRITJWRVKNCG-BLSOKALJSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@H]2[C@@]1([C@@H]3C4=C(CO[C@H]4C2)CO3)C |

Canonical SMILES |

CC1CCCC2C1(C3C4=C(COC4C2)CO3)C |

Synonyms |

peribysin D |

Origin of Product |

United States |

Isolation and Characterization of Peribysin D from Natural Sources

Discovery and Source Organisms of Peribysin D

The investigation into peribysins, including this compound, stems from the study of bioactive materials derived from marine animals and the microorganisms associated with them. psu.edu

Fungal Strain Isolation and Identification (e.g., Periconia byssoides OUPS-N133)

This compound has been isolated from a specific fungal strain identified as Periconia byssoides OUPS-N133. psu.edumdpi.comrsc.orgnih.govresearchgate.netresearchgate.netcapes.gov.brnpatlas.orgwiley-vch.deoup.com This filamentous fungus belongs to the Periconiaceae family. mdpi.com The strain OUPS-N133 has also been the source of other notable compounds, such as pericosines A and B, and macrosphelides E-I and L. psu.edu

Associated Host Organisms (e.g., Aplysia kurodai sea hare)

The fungal strain Periconia byssoides OUPS-N133, from which this compound is isolated, was originally separated from the sea hare Aplysia kurodai. psu.edumdpi.comrsc.orgnih.govresearchgate.netresearchgate.netcapes.gov.brnpatlas.orgwiley-vch.deoup.com This association between a marine animal and a fungus highlights the potential of marine environments as a source of structurally diverse natural products. nih.gov

Terrestrial and Marine Origin Considerations

While Periconia byssoides OUPS-N133 was isolated from a marine organism (Aplysia kurodai), it is described as a marine-derived fungus. psu.edunih.govresearchgate.netcapes.gov.brnpatlas.org The genus Periconia includes species found in both terrestrial and marine environments. researchgate.net The isolation of Peribysins from a fungus associated with a sea hare underscores the importance of exploring marine-derived microorganisms for novel compounds. psu.edunih.gov

Cultivation and Fermentation Methodologies for this compound Production

The production of this compound involves the cultivation and fermentation of the fungal strain Periconia byssoides OUPS-N133. The fungal strain was cultured at 27 °C for 4 weeks in a medium containing 1% malt (B15192052) extract, 1% glucose, and 0.05% peptone in artificial seawater adjusted to pH 7.5. psu.edu This cultivation method is consistent with previous studies on metabolites from this fungal strain. psu.edu

Extraction and Purification Techniques for this compound Isolation

Following fermentation, the isolation of this compound involves extraction and purification steps to separate the compound from the fungal culture.

Solvent Extraction Protocols

A key step in the isolation of this compound is solvent extraction. The AcOEt (ethyl acetate) extract of the culture filtrate was used for purification. psu.edu This suggests that this compound is soluble in ethyl acetate (B1210297), a common organic solvent used in the extraction of natural products. The ethyl acetate extract was then subjected to further purification steps. psu.edu

The purification process involved fractionation using a combination of chromatographic techniques, including Sephadex LH-20 column chromatography, silica (B1680970) gel column chromatography, and High-Performance Liquid Chromatography (HPLC) to afford peribysins A–D. psu.edu This multi-step purification process is necessary to obtain this compound in a pure form from the complex mixture of compounds present in the fungal extract.

| Step | Method | Purpose | Source |

| 1. Cultivation | Periconia byssoides in specific medium | Fungal growth & metabolite production | psu.edu |

| 2. Extraction | AcOEt extract of culture filtrate | Initial compound isolation | psu.edu |

| 3. Purification | Sephadex LH-20 column chromatography | Fractionation | psu.edu |

| 4. Purification | Silica gel column chromatography | Further purification | psu.edu |

| 5. Purification | HPLC | Final purification | psu.edu |

Chromatographic Separation Methods (e.g., Sephadex LH-20, Silica Gel, HPLC)

The purification of this compound from the crude extract involves a combination of chromatographic methods. A common approach utilizes a sequence of column chromatography steps, starting with Sephadex LH-20, followed by silica gel chromatography, and finally High-Performance Liquid Chromatography (HPLC). psu.edu

Initial purification is often performed using Sephadex LH-20 column chromatography. psu.edu Sephadex LH-20 is a lipophilic dextran (B179266) gel designed for use with organic solvents and is suitable for separating natural products like steroids, terpenoids, and lipids, based on both size exclusion and partition mechanisms depending on the solvent system used. sigmaaldrich.comresearchgate.netresearchgate.net In the isolation of peribysins, an AcOEt extract of the culture filtrate was subjected to Sephadex LH-20 chromatography using a mixture of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂–MeOH) in a 1:1 ratio as the eluent. psu.edu

Following the Sephadex LH-20 separation, further purification is achieved through silica gel column chromatography. psu.edu Silica gel chromatography is a widely used technique that separates compounds based on their polarity, with separation achieved by partitioning between a stationary phase (silica gel) and a mobile phase. nku.eduwiley-vch.de For the peribysins isolation, the eluate from the Sephadex LH-20 column was fractionated on a silica gel column using a gradient of dichloromethane and methanol. psu.edu Specifically, elution with CH₂Cl₂–MeOH (1:99) yielded a fraction containing peribysins. psu.edu

The final purification step to obtain pure this compound involves HPLC. psu.edu HPLC is a powerful technique for separating and purifying compounds based on their interaction with a stationary phase and a mobile phase under high pressure. In the reported isolation, the fraction obtained from the silica gel chromatography was purified by HPLC using a mixture of methanol and water (MeOH–H₂O) in a 9:1 ratio as the eluent. psu.edu This method successfully separated peribysins A, B, C, and D. psu.edu

The quantities of peribysins obtained from a 90 dm³ culture of Periconia byssoides OUPS-N133 illustrate the effectiveness of this multi-step chromatographic process. The amounts of peribysins A, B, C, and D isolated were 57.8 mg, 5.7 mg, 28.6 mg, and 22.8 mg, respectively. psu.edu

The following table summarizes the chromatographic methods and conditions used in the isolation of this compound:

| Chromatography Type | Stationary Phase | Mobile Phase | Elution Strategy | Notes |

| Sephadex LH-20 | Sephadex LH-20 | CH₂Cl₂–MeOH (1:1) | Isocratic | Initial fractionation of crude extract |

| Silica Gel | Silica Gel | CH₂Cl₂–MeOH (gradient) | Gradient | Further purification of fractions |

| HPLC | Not specified | MeOH–H₂O (9:1) | Isocratic | Final purification of individual peribysins psu.edu |

Detailed Research Findings:

Structural Elucidation and Stereochemical Revisions of Peribysin D

Initial Structural Assignment Methodologies

The initial structural assignment of peribysin D relied on established spectroscopic methods commonly used in natural product chemistry. researchgate.netsemanticscholar.orgcapes.gov.brriken.jpresearchgate.netnpatlas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C, COSY, HMBC, NOE)

NMR spectroscopy played a crucial role in the initial structural elucidation of this compound. researchgate.netsemanticscholar.orgcapes.gov.brriken.jpresearchgate.netnpatlas.org Analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra provided information about the types of protons and carbons present in the molecule and their chemical environments. psu.eduresearchgate.net Two-dimensional (2D) NMR techniques were essential for establishing connectivity and spatial relationships between atoms. Correlation Spectroscopy (COSY) revealed spin-spin couplings between protons, indicating adjacent hydrogens. Heteronuclear Multiple Bond Correlation (HMBC) experiments provided information about long-range correlations between protons and carbons, helping to piece together the carbon skeleton and the positions of substituents. psu.edunih.gov Nuclear Overhauser Effect (NOE) experiments were used to determine the spatial proximity of protons, which aided in establishing the relative stereochemistry. psu.edusemanticscholar.orgnih.govmdpi.com

High-Resolution Mass Spectrometry (HREIMS)

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was employed to determine the molecular formula of this compound. researchgate.netresearchgate.net HREIMS provides a highly accurate mass measurement of the molecular ion, allowing for the precise determination of the elemental composition of the compound. psu.eduscribd.com For this compound, HREIMS data helped to establish its molecular formula, which was reported to be the same as that of peribysin C. psu.edu

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy can be a valuable tool for assigning the absolute configuration of chiral molecules by analyzing the differential absorption of left and right circularly polarized light. researchgate.netmdpi.comresearchgate.net While the search results mention the use of CD spectroscopy for determining the absolute configuration of other peribysins, its specific application in the initial assignment of this compound's absolute configuration is not explicitly detailed in the provided snippets, although CD is generally mentioned in the context of stereochemical studies of Periconia metabolites. researchgate.netmdpi.comresearchgate.net

Subsequent Structural Revisions of this compound

Despite the initial spectroscopic analyses, the structures of peribysins C and D, which initially suggested unusual furofuran skeletons, were later revised. mdpi.comresearchgate.net This revision was driven by further investigations, including the application of advanced computational methods and a reinvestigation of spectroscopic data. researchgate.netcapes.gov.brriken.jpnpatlas.orgscribd.comresearchgate.netorcid.orggoogle.co.innih.gov The revised structure of this compound was reported as 6b,13-epoxy-7(11)-eremophilen-8a,12-diol. semanticscholar.orgmdpi.com

Reinvestigation of 13C NMR Chemical Shift Values (CAST/CNMR System)

A key aspect of the structural revision involved the reinvestigation of ¹³C NMR chemical shift values. mdpi.comcapes.gov.brriken.jpnpatlas.orgscribd.com The Canonical-representation of Stereochemistry (CAST)/CNMR system was utilized for highly accurate ¹³C NMR chemical shift prediction, taking into account the stereochemistry and ring structures of organic molecules. semanticscholar.orgcapes.gov.brriken.jp Comparison of experimental ¹³C NMR data with values predicted by the CAST/CNMR system played a significant role in validating the revised structures of peribysins C and D. researchgate.netcapes.gov.brriken.jp

Computational Chemistry Approaches (Molecular and Quantum Mechanics Calculations, DFT-based ECD)

Computational chemistry approaches, including molecular mechanics and quantum mechanics calculations, were instrumental in the structural revisions. mdpi.comsemanticscholar.orgriken.jpnpatlas.orgnih.govscribd.com These calculations were used for geometric analyses and to support the reinvestigation of NMR data. researchgate.netcapes.gov.br Density Functional Theory (DFT)-based calculations, particularly for Electronic Circular Dichroism (ECD) spectra, have become a reliable method for assigning the absolute configuration of molecules. researchgate.netsemanticscholar.orgmdpi.comresearchgate.netresearchgate.netacs.orgacs.org While DFT-based ECD calculations were explicitly mentioned for the revision of other peribysins like peribysin E and G, their application to this compound is implied as part of the broader computational efforts used to confirm the revised structures within the peribysin family. researchgate.netsemanticscholar.orgmdpi.comresearchgate.net These computational methods complement experimental data and provide a powerful means for verifying proposed structures and stereochemistries. researchgate.netnih.gov

Data Table: Illustrative ¹³C NMR Chemical Shift Differences (this compound vs Peribysin C)

The initial report on peribysins A-D noted chemical shift differences in the ¹H and ¹³C NMR spectra between this compound and peribysin C, suggesting they were stereoisomers. psu.edu While detailed, comparative NMR data for the original and revised structures of this compound were not fully available in the snippets, the following table illustrates the concept of reported chemical shift differences between this compound and peribysin C from the initial study, which prompted further investigation. psu.edu

| Carbon Position | This compound δC (ppm) psu.edu | Peribysin C δC (ppm) psu.edu | Chemical Shift Difference (ΔδC) |

| C-1 | Revealed a difference psu.edu | - | - |

| C-4 | Revealed a difference psu.edu | - | - |

| C-6 | Revealed a difference psu.edu | - | - |

| C-8 | Revealed a difference psu.edu | - | - |

| C-10 | Revealed a difference psu.edu | - | - |

| C-12 | Revealed a difference psu.edu | - | - |

| C-13 | Revealed a difference psu.edu | - | - |

| Other Carbons | Similar psu.edu | Similar psu.edu | ~0 |

Note: Specific numerical values for all carbons were not provided in the search snippets for both compounds in a directly comparable format. This table represents the qualitative information about observed differences as reported in the initial isolation paper. psu.edu

Interactive Data Table (Example based on hypothetical detailed data):

If specific, comparable ¹³C NMR data for both the originally proposed and revised structures of this compound were available, an interactive table could be generated allowing users to compare shifts and differences.

Detailed Research Findings:

The structural revision of peribysins C and D was a notable example where computational methods, specifically the CAST/CNMR system for ¹³C NMR prediction and quantum mechanics calculations for geometric analysis, were crucial in correcting initial assignments based primarily on experimental NMR and MS data. mdpi.comresearchgate.netcapes.gov.brriken.jp The initial structural proposals suggested unusual furofuran skeletons, but the revised structures placed them within the eremophilane (B1244597) sesquiterpenoid class. mdpi.comresearchgate.netmdpi.com This highlights the increasing importance of integrating computational approaches with experimental techniques for accurate structural elucidation, especially for complex natural products where subtle stereochemical differences can significantly impact spectroscopic data. researchgate.netnih.gov The revised structure of this compound was confirmed as 6b,13-epoxy-7(11)-eremophilen-8a,12-diol, supported by the revalidation of NMR data and computational analyses. semanticscholar.orgcapes.gov.brmdpi.com

Confirmation via Total Synthesis and Single-Crystal X-ray Analysis

Total synthesis has played a crucial role in confirming and revising the structures and stereochemistries of natural products, including peribysins. researchgate.netresearchgate.netnih.govacs.orgresearchgate.net The total synthesis of this compound, along with its structural revision, has been reported. acs.org In the broader context of peribysin research, single-crystal X-ray analysis has been utilized to confirm the stereochemistry of synthesized intermediates and related peribysin structures. researchgate.netacs.orgresearchgate.netnku.edu For instance, single-crystal X-ray analysis was used to determine the stereochemistry of a key hydrindanone intermediate in the synthesis of peribysin E. nku.edu This technique provides definitive data on the three-dimensional arrangement of atoms, serving as a powerful tool for structural confirmation.

Stereochemical Configuration Determination and Reassignment

The determination and, in some cases, reassignment of the stereochemical configuration of peribysins have been achieved through a combination of spectroscopic methods and chemical transformations. psu.edumdpi.comresearchgate.netresearchgate.netsemanticscholar.orgnih.govresearchgate.netacs.orgdntb.gov.uanih.gov

Modified Mosher’s Method

The modified Mosher's method is a widely used technique for determining the absolute configuration of chiral secondary alcohols. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net This method involves the formation of diastereomeric esters by reaction with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and analysis of the differences in proton NMR chemical shifts of the resulting esters. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net The modified Mosher's method has been applied in the stereochemical studies of peribysins, contributing to the determination of their absolute configurations. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net For example, it was used to establish the absolute configuration of peribysin E initially, although this was later revised by total synthesis. mdpi.comresearchgate.net

NOE-Based Geometric Analyses

Nuclear Overhauser Effect (NOE) spectroscopy provides valuable information about the spatial proximity of protons in a molecule, which is essential for determining relative stereochemistry and conformational preferences. psu.eduresearchgate.netsemanticscholar.orgnih.govdntb.gov.ua NOE-based geometric analyses have been extensively used in the structural elucidation and stereochemical determination of peribysins. psu.eduresearchgate.netsemanticscholar.orgnih.govdntb.gov.ua Analysis of NOE correlations helped in understanding the conformation of the A and B rings in the initial structural studies of this compound. psu.edu NOE data also supported the revised structure of this compound. mdpi.comsemanticscholar.org Quantitative NOE experiments have been employed in the elucidation of relative structures of other peribysins. mdpi.com

Table 1: Selected Spectroscopic Data and Methods Used in this compound Structural Studies

| Technique | Application in this compound Studies | Supporting Citations |

| 1H-NMR | Initial structural elucidation, analysis of correlations | psu.eduresearchgate.net |

| 13C-NMR | Initial structural elucidation, CAST/CNMR prediction for revision | psu.edumdpi.comresearchgate.netresearchgate.netresearchgate.net |

| DEPT | Carbon type assignment | psu.eduresearchgate.net |

| HMBC | Elucidation of planar structure through long-range 1H-13C correlations | psu.eduresearchgate.net |

| 1H-1H COSY | Elucidation of spin systems through coupled protons | psu.eduresearchgate.net |

| HSQC | Correlation of protons directly bonded to carbons | mdpi.com |

| NOE Spectroscopy | Determination of relative stereochemistry and conformational analysis | psu.eduresearchgate.netsemanticscholar.orgnih.govdntb.gov.ua |

| Modified Mosher’s Method | Determination of absolute configuration (applied to related peribysins, relevant for context) | mdpi.comresearchgate.netdntb.gov.uaresearchgate.net |

| Single-Crystal X-ray Analysis | Confirmation of stereochemistry (applied to synthetic intermediates and related peribysins) | researchgate.netacs.orgresearchgate.netnku.edu |

| CAST/CNMR System | Prediction of 13C-NMR shifts for structural revision | mdpi.comresearchgate.netresearchgate.net |

| Molecular and Quantum Mechanics Calculations | Geometric analyses supporting structural revisions | mdpi.comresearchgate.netresearchgate.net |

| Total Synthesis | Confirmation and revision of structure and stereochemistry | researchgate.netresearchgate.netnih.govacs.orgresearchgate.netacs.org |

Chemical Synthesis of Peribysin D and Its Analogues

Strategic Approaches to Total Synthesis of Peribysin D

Several strategies have been explored for the total synthesis of this compound, focusing on building the core structure and installing the necessary functional groups with the correct stereochemistry.

Enone Transposition Strategies

Enone transposition is a significant strategy utilized in organic synthesis for constructing carbon frameworks, enabling molecular rearrangement to build complex structures and drive selective reactions. nih.gov This approach has been applied in the synthesis of various compounds, including this compound. nih.gov A reliable method for enone transposition has been developed, often facilitated by the use of silyl (B83357) group masking. This method can allow for enantio-switching, substituent rearrangement, and Z-selectivity. nih.gov Investigations into modifying the reactivity of α-silyl carbocations have been conducted to promote enone transposition, and this method has been effectively applied in the synthesis of this compound. nih.gov

Utilization of Silyl Group Masking

Silyl groups have been employed as masking tools in the synthesis of this compound and related compounds. nih.gov Their use is integral to certain enone transposition strategies, allowing for the tuning of α-silyl carbocation reactivity. nih.gov Silyl enol ethers can also be intermediates in stereoselective reactions, such as Mukaiyama aldol (B89426) reactions, which are relevant in the synthesis of complex natural products. β-phenyldimethylsilyl carbonyl compounds can serve as masked aldol products, convertible into a hydroxy group with retention of configuration.

Stereoselective Transformations and Key Reaction Sequences (e.g., Diels-Alder/aldol)

Stereoselective transformations are crucial for controlling the configuration of the multiple stereocenters in this compound. Key reaction sequences, such as the Diels-Alder and aldol reactions, have been highlighted in the synthesis of peribysins. A Diels-Alder/aldol sequence can be used to construct the carbon skeleton and introduce functionalities with high stereoselectivity. For example, a highly diastereoselective Diels-Alder/aldol approach has been used to synthesize functionalized cis-hydrindanes and cis-decalins, common structural motifs in peribysins. The intramolecular aldol condensation is a significant method for forming cyclic systems. The Diels-Alder reaction is also employed to generate frameworks like the cis-decalin system found in some peribysins. Following the Diels-Alder step, transformations such as semipinacol-type ring contraction have been used to establish the stereochemistry of quaternary centers.

Challenges in Constructing the this compound Carbon Framework

The synthesis of this compound involves overcoming specific challenges related to the complexity of its carbon framework and the need for precise stereochemical control.

Formation of Challenging Quaternary Carbon Centers

The construction of challenging quaternary carbon centers is a recognized difficulty in organic synthesis, particularly in the synthesis of natural products. These centers, where a carbon atom is bonded to four other carbon atoms, are often sterically hindered and difficult to form selectively. Strategies like semipinacol rearrangement have proven effective for constructing synthetically challenging quaternary carbon centers that are difficult to access by other methods.

Stereochemical Control and Diastereoselectivity

Achieving high stereochemical control and diastereoselectivity is paramount in the synthesis of this compound due to the presence of multiple stereocenters. Reactions must be carefully controlled to ensure the formation of the desired isomer while suppressing the formation of others. The diastereomeric ratio of key intermediates, such as those formed in Diels-Alder or aldol reactions, is critical for dictating the stereochemistry in subsequent steps. Various factors, including catalyst choice, reaction conditions, and the nature of substrates, influence the stereochemical outcome of transformations. nih.gov

Protecting-Group-Free Synthetic Routes

One notable approach highlighting protecting-group-free total syntheses focuses on accessing functionally embellished hydrindanes, which are core structural elements of peribysins. This strategy has been applied to the total synthesis of (±)-peribysin E through a short route, and also facilitated the synthesis of eight new analogues via a "diverted total synthesis" in less than 10 steps. researchgate.netnih.govacs.org The emphasis on protecting-group-free methods in these syntheses underscores a drive for more streamlined and efficient routes to these complex natural products. nih.gov

Another study details the first total synthesis of this compound, which involved a reliable method for enone transposition developed with the aid of silyl group masking. nih.gov This method highlights features such as enantio-switching, substituent shuffling, and Z-selectivity. nih.gov The application of this method enabled the total synthesis and structural revision of this compound. nih.gov

Synthesis of this compound Enantiomers for Configurational Studies

The synthesis of enantiomerically pure compounds is crucial for determining absolute configurations and understanding stereochemical influences on biological activity. Studies on peribysins, including this compound and related structures like Peribysin E, have involved the synthesis of enantiomers to resolve discrepancies in assigned absolute configurations.

The absolute configurations of peribysins isolated from Periconia byssoides and P. macrospinosa were initially investigated using methods such as the modified Mosher's method, chemical derivatizations, and density functional theory (DFT)-based electronic circular dichroism (ECD) spectral analysis. researchgate.netacs.org However, conflicting assignments arose from different studies, particularly concerning Peribysin E. researchgate.netacs.org

Total synthesis played a critical role in resolving these stereochemical ambiguities. For instance, the total synthesis of Peribysin E necessitated a revision of its absolute configuration. researchgate.netsci-hub.se This synthesis was achieved starting from either (R)- or (S)-carvone, allowing access to both the natural and unnatural enantiomers. researchgate.netsci-hub.se A key step in this synthesis involved a ring contraction. researchgate.netsci-hub.se The ability to synthesize both enantiomers from corresponding antipodes of carvone (B1668592) was instrumental in reassigning the absolute configuration of Peribysin E. researchgate.net

Biosynthetic Pathways of Peribysin D

General Overview of Periconia Secondary Metabolite Biosynthesis

The fungal genus Periconia is a rich source of diverse secondary metabolites, with over a hundred compounds isolated and studied between 1969 and 2020. mdpi.comresearchgate.net These compounds exhibit a range of biological activities. mdpi.comresearchgate.net The secondary metabolites produced by Periconia species arise from multiple biosynthetic pathways. mdpi.comresearchgate.netsemanticscholar.org Major classes of these compounds include terpenoids and polyketides, which together constitute a significant portion of the isolated metabolites. mdpi.com Other classes include aromatic compounds and carbohydrates. mdpi.com

Periconia species have been found in various ecological niches, including as endophytes in plants and in association with marine animals. mdpi.comresearchgate.net This diverse habitation may contribute to the variety of secondary metabolites produced. mdpi.com

Terpenoid and Polyketide Biosynthesis Pathways

Terpenoids are a major class of natural products found in the Periconia genus, accounting for a substantial percentage of isolated compounds. mdpi.comresearchgate.net These compounds are typically biosynthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), derived through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. Terpene synthases are key enzymes in the cyclization of linear prenyl pyrophosphates into various terpenoid skeletons. biorxiv.org

Polyketides are another significant group of secondary metabolites in Periconia, biosynthesized from acyl-CoA thioesters through repetitive Claisen condensation reactions. mdpi.com These reactions are catalyzed by polyketide synthases (PKSs), which are functionally analogous to fatty acid synthases (FASs). mdpi.com Polyketides from Periconia include various structural types, such as cytochalasans and macrosphelides. mdpi.com Some Periconia metabolites are hybrid molecules, combining features of both polyketides and nonribosomal peptides, synthesized by polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzymes. nih.govacs.orgasm.orgacs.orgtandfonline.comresearchgate.net Biosynthetic gene clusters encoding PKSs, NRPSs, terpene synthases, and hybrid PKS-NRPS enzymes have been identified in fungal genomes, including those within the Dothideomycetes class, to which Periconia belongs. biorxiv.orgnih.gov

A summary of the major classes of secondary metabolites isolated from Periconia is presented in the table below, based on available data up to October 2020. mdpi.com

| Class of Compound | Number of Compounds Isolated | Percentage of Total |

| Terpenoids | 43 | 41.3% |

| Polyketides | 40 | 38.4% |

| Aromatic Compounds | 14 | 13.4% |

| Carbohydrates | 5 | 4.8% |

| Other | 2 | 1.9% |

| Total | 104 | 100% |

Hypothesized Biosynthetic Route to Peribysin D

This compound is an eremophilane-type sesquiterpenoid. mdpi.comacs.org Sesquiterpenes are a subclass of terpenoids derived from farnesyl pyrophosphate (FPP). acs.org While the precise, fully elucidated biosynthetic pathway for this compound in Periconia byssoides has not been detailed in the provided search results, its classification as an eremophilane (B1244597) sesquiterpenoid suggests a biosynthesis originating from FPP. acs.org

Studies on the synthesis and structural revision of peribysins, including this compound, have been reported. mdpi.comresearchgate.netsemanticscholar.orgncl.res.innih.govresearchgate.netnih.gov These studies, particularly in synthetic chemistry, sometimes draw inspiration from hypothesized biosynthetic processes to guide the construction of complex molecular frameworks. mdpi.comresearchgate.net For instance, synthetic routes to related peribysins have involved key steps such as Diels-Alder reactions and ring contraction rearrangements, which are reactions that can sometimes be enzyme-catalyzed in biological systems or mimicked in biomimetic synthesis. mdpi.comacs.orgresearchgate.netacs.orgcore.ac.uk

The structural complexity of this compound, specifically its revised structure as 6b,13-epoxy-7(11)-eremophilen-8a,12-diol, implies a series of enzymatic transformations including cyclization, oxidation, and epoxide formation from a precursor like FPP. semanticscholar.org

Enzymatic Processes and Precursor Studies

The biosynthesis of terpenoids, including sesquiterpenoids like this compound, involves a series of enzymatic steps. The initial precursor, FPP, is formed from IPP and DMAPP through the action of prenyltransferases. frontiersin.org FPP then undergoes cyclization catalyzed by sesquiterpene synthases to form various sesquiterpene skeletons. biorxiv.org Subsequent modifications, such as oxidation, hydroxylation, and rearrangement, are carried out by tailoring enzymes, often cytochrome P450 monooxygenases and other oxidoreductases, to yield the final complex structures like this compound. biorxiv.org

While specific enzymatic studies directly detailing the conversion of FPP to this compound in Periconia byssoides were not prominently found in the search results, research on other fungal secondary metabolites provides insight into the types of enzymes likely involved. For example, studies on other polyketide and peptide biosynthesis in Periconia highlight the role of PKS-NRPS hybrid enzymes and tailoring enzymes. acs.orgasm.orgacs.orgtandfonline.comresearchgate.net Genomic studies of related fungi have identified gene clusters containing genes for terpene synthases and various modifying enzymes, supporting the presence of the necessary enzymatic machinery for complex terpenoid biosynthesis. biorxiv.orgnih.gov

Precursor studies, often involving isotopic labeling experiments, are a common approach to elucidate biosynthetic pathways. While no specific precursor feeding studies for this compound were detailed, such methods have been used to investigate the polyketide origin of other Periconia metabolites. nih.gov

Challenges in Elucidating Specific this compound Biosynthetic Pathways

Elucidating the complete biosynthetic pathway for a specific natural product like this compound can be challenging. Several factors contribute to these difficulties:

Complexity of the Pathway: Biosynthetic pathways for complex secondary metabolites often involve multiple enzymatic steps and potential branching points, making it difficult to identify and characterize all intermediates and enzymes involved.

Identification and Characterization of Enzymes: Isolating and characterizing the specific enzymes responsible for each transformation can be challenging, especially for enzymes that are expressed at low levels or are membrane-bound.

Genetic Basis: Identifying the gene cluster responsible for this compound biosynthesis requires genomic analysis and potentially gene knockout or overexpression experiments to confirm the involvement of specific genes. While gene clusters for secondary metabolite biosynthesis exist in fungi, linking a specific cluster to a particular compound can be complex. biorxiv.orgnih.gov

Cultivation and Production: Optimizing fungal culture conditions to induce the production of specific secondary metabolites can be difficult, and the yield of the target compound may be low, hindering research efforts.

Structural Elucidation Challenges: As highlighted by the structural revisions of peribysins A-D, determining the correct chemical structure and stereochemistry of complex natural products is crucial but can be challenging, impacting biosynthetic studies. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net

Despite these challenges, advancements in analytical techniques, genomics, and synthetic biology are continuously improving the ability to elucidate complex biosynthetic pathways in fungi.

Biological Activities and Mechanistic Insights of Peribysin D

Anti-Cell Adhesion Activity

The most prominent biological activity of Peribysin D is its potent inhibition of cell adhesion. ebin.pub This has been specifically demonstrated in various cell models.

Inhibition of Human Leukemia HL-60 Cells to Human Umbilical Vein Endothelial Cells (HUVEC)

This compound has shown promising inhibitory activity against the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVEC). psu.edumdpi.comnih.govnih.gov This co-culture model is commonly used to study the initial steps of leukocyte recruitment to the endothelium, a process crucial in inflammation and other pathological conditions. Studies have reported this compound to be a potent inhibitor in this assay. psu.edumdpi.comnih.gov

Research findings indicate that this compound effectively inhibits the adhesion of HL-60 cells to HUVEC with a low IC50 value of 0.1 µM. mdpi.comnih.gov This suggests that a relatively low concentration of this compound is required to achieve a significant inhibitory effect on this specific cell-cell interaction.

Comparative Potency with Standard Inhibitors (e.g., Herbimycin A)

This compound has demonstrated remarkable potency in inhibiting cell adhesion when compared to standard inhibitors like Herbimycin A. psu.eduebin.pubmdpi.comnih.govnih.gov In the assay measuring the adhesion of HL-60 cells to HUVEC, this compound was found to be significantly more potent than Herbimycin A. psu.eduebin.pubmdpi.comnih.gov

Specifically, this compound has been reported to be 380 times more potent than Herbimycin A in inhibiting the adhesion of HL-60 cells to HUVEC. psu.edumdpi.com Herbimycin A, a known tyrosine kinase inhibitor, has an IC50 value of 38 µM in this assay, while this compound exhibits an IC50 of 0.1 µM. mdpi.comnih.gov This highlights the superior inhibitory capacity of this compound in this context.

| Compound | IC50 (µM) for Inhibition of HL-60 Adhesion to HUVEC | Relative Potency (vs. Herbimycin A) |

| This compound | 0.1 mdpi.comnih.gov | 380 times psu.edumdpi.com |

| Herbimycin A | 38 mdpi.comnih.gov | 1 time |

Molecular and Cellular Mechanisms of Action for Cell Adhesion Inhibition

While the potent anti-adhesion activity of this compound is well-established, the precise molecular and cellular mechanisms underlying this effect are still under investigation. Initial studies suggested that the molecular mechanism of action remained undetermined. researchgate.net However, research into cell adhesion inhibitors in general provides potential avenues for understanding how this compound might exert its effects.

Involvement of Integrin Signaling Pathways

Cell adhesion is heavily regulated by integrin signaling pathways. Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. nih.govresearchgate.net They play a crucial role in various cellular processes, including adhesion, migration, and signaling. nih.gov Agents that inhibit integrin-mediated cell adhesion are of therapeutic interest. nih.govresearchgate.net While direct evidence specifically linking this compound to the modulation of integrin signaling pathways is limited in the provided search results, it is a plausible area for further investigation given its anti-adhesion properties.

Impact on Cellular Migration Processes

Cell adhesion and migration are closely related processes, and inhibitors of adhesion can also impact cell migration. nih.govacs.org Cell migration is essential for various physiological and pathological processes, including immune responses, wound healing, and cancer metastasis. nih.gov By inhibiting the adhesion of cells, this compound could potentially interfere with their ability to migrate. While the provided information primarily focuses on adhesion, the potent anti-adhesion activity of this compound suggests a potential impact on cellular migration, an area that warrants further research.

Other Reported Biological Activities of this compound (e.g., Cytotoxicity at research level, non-clinical)

This compound is a secondary metabolite isolated from the fungal genus Periconia, specifically from a strain of Periconia byssoides originally obtained from the sea hare Aplysia kurodai. Research at the non-clinical level has indicated that this compound possesses notable biological activities, particularly in the area of cytotoxicity and the inhibition of cell adhesion.

Studies have shown that this compound is a potent inhibitor of the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVEC). psu.eduresearchgate.net This anti-adhesion activity is considered significant, as cell adhesion plays a crucial role in processes such as cancer metastasis. psu.edu this compound exhibited potent inhibitory activity in cell adhesion assays. psu.eduresearchgate.net Its activity was reported to be significantly more potent than that of herbimycin A, a standard compound used in such studies. psu.eduresearchgate.net Specifically, the activity of this compound was found to be 380 times as potent as herbimycin A against HL-60 cell adhesion to HUVEC. psu.eduresearchgate.net This potent anti-adhesion effect suggests a potential area for further research into the compound's biological mechanisms.

While the initial structural proposals for this compound suggested a furanofuran skeleton, its structure was later revised based on spectroscopic analysis and calculations. mdpi.com The potent inhibitory activity observed for this compound, particularly in comparison to its stereoisomer, implies that stereochemistry plays a significant role in its biological activity. psu.edu

This compound is recognized as a cytotoxic agent derived from Periconia. researchgate.netresearchgate.net Along with pericosine A, it is listed among the potent pharmacological agents from this genus known for their vigorous cytotoxic activity. researchgate.netresearchgate.net

Broader Context of Periconia Metabolites' Pharmacological Potential (e.g., Antimicrobial, Anti-HIV, Anti-inflammatory)

The fungal genus Periconia is a prolific source of diverse secondary metabolites with a wide range of pharmacological potentials. Over the past 50 years, Periconia has gained attention as a valuable resource for natural product research due to its production of numerous bioactive compounds. mdpi.comresearchgate.net Metabolites from the genus Periconia have demonstrated significant activities, including antimicrobial (antibacterial, antifungal, and anti-HIV), potent cytotoxicity, and anti-inflammatory effects. researchgate.netmdpi.comresearchgate.netresearchgate.net

Antimicrobial Activity: Periconia metabolites have shown antimicrobial properties against various bacteria and fungi. mdpi.comresearchgate.netresearchgate.net For instance, compounds like modiolide A and 4-chromanone, isolated from Periconia siamensis, have shown antibacterial activity against human pathogens such as Bacillus cereus, Listeria monocytogenes, MRSA, and Pseudomonas aeruginosa. researchgate.netscialert.net Periconicin A and B, fusicoccane diterpenes from a Periconia species, have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org Periconicin A has also demonstrated potent antifungal activity against human mycoses like Candida albicans, Trichophyton mentagrophytes, and T. rubrum. mdpi.comjmb.or.kr Secalonic acid F1, derived from Periconia verrucosa, has been identified as a potential antimicrobial agent against Staphylococcus aureus. oup.com

Anti-HIV Activity: Some compounds from the Periconia genus have shown anti-HIV activity. Pericochlorosin B is mentioned as an anti-human immunodeficiency virus (HIV) agent from this genus. researchgate.netresearchgate.net Pericoannosins C and D, PKS-NRPS hybrid metabolites from Periconia sp., have exhibited anti-HIV activities with IC50 values of 15.5 and 13.5 µM, respectively. nih.gov Other Periconia metabolites, such as pericoannosin A and periconiasin F, have also shown anti-HIV activity, albeit with higher IC50 values. nih.gov

Anti-inflammatory Activity: Metabolites with anti-inflammatory potential have also been isolated from Periconia. Periconianone A is highlighted as an anti-inflammatory agent from the genus. researchgate.netresearchgate.net Periconianone A has shown significant neural anti-inflammatory activity by inhibiting NO production in mouse microglia BV2 cells with a low IC50 value. nih.gov Two new lanostane-type triterpenoids, pericinones A and B, isolated from Periconia sp., have also shown moderate anti-inflammatory activity against NO production. nih.gov

Structure Activity Relationship Sar Studies and Analog Design

Systematic Derivatization of Peribysin D and Related Peribysins

The isolation of multiple peribysins (A-J) from Periconia byssoides has provided a basis for understanding how structural variations within this class of compounds influence activity. Peribysins A-D, for instance, were among the initial compounds isolated and characterized for their potent cell adhesion inhibition psu.edursc.org. Differences in their structures, such as variations in oxygenation patterns and the presence of furanofuran rings, contribute to their distinct activities. This compound, in particular, exhibited potent inhibitory activity against the adhesion of HL-60 cells to HUVEC psu.edu.

Chemical derivatization strategies have also been employed in the study of peribysins. While specific systematic derivatization studies solely focused on this compound are not extensively detailed in the search results, the synthesis of analogues often involves derivatization steps to introduce specific functional groups or modify existing ones researchgate.netncl.res.innih.gov. The total synthesis of peribysins and their analogues allows for the systematic modification of different parts of the molecule to probe their impact on biological activity researchgate.netnih.gov. For example, studies on Peribysin E analogues involved the creation of a focused library through "diverted total synthesis," highlighting the potential for systematic structural variations researchgate.netncl.res.in.

Identification of Pharmacophore Features for Cell Adhesion Inhibition

The potent cell adhesion inhibitory activity of peribysins, particularly this compound, suggests the presence of specific pharmacophore features responsible for this effect. Peribysins A and D demonstrated potent cell adhesion inhibitory activity with low IC₅₀ values researchgate.netnih.gov. This compound was reported to be significantly more potent than the standard, herbimycin A psu.edunih.gov.

While the precise pharmacophore of this compound for cell adhesion inhibition is not explicitly defined in the provided search snippets, the comparative activities of different peribysins and their analogues offer clues. The furanofuran core structure is a common feature among several potent peribysins psu.edursc.org. Modifications to the side chains and the stereochemistry of the molecule have been shown to impact activity, suggesting that these regions are part of or influence the pharmacophore psu.eduresearchgate.net.

The inhibition of HL-60 cell adhesion to HUVEC is a key assay used to evaluate the activity of peribysins psu.eduresearchgate.net. This assay models the interaction between leukocytes and endothelial cells, a process involved in inflammation and other biological events. The potency of this compound in this assay indicates that its pharmacophore likely interacts with molecules involved in this cell-cell recognition and adhesion process.

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a crucial role in the biological activity of many natural products, and peribysins are no exception. Studies on peribysins have revealed that the stereochemical configuration significantly impacts their cell adhesion inhibitory potency psu.eduresearchgate.net.

For instance, this compound (compound 4) was found to be more potent than its stereoisomer, Peribysin C (compound 3), in inhibiting the adhesion of HL-60 cells to HUVEC psu.edu. This observation strongly implies that the specific three-dimensional arrangement of atoms in this compound is essential for its optimal activity psu.edu.

The relative stereostructures of peribysins A-D were initially elucidated using NMR spectral analyses psu.eduresearchgate.net. Subsequent total synthesis efforts have been instrumental in confirming and, in some cases, revising the assigned absolute configurations of peribysins researchgate.netnih.govmdpi.com. The synthesis of enantiopure forms of peribysins and their analogues has allowed for a more detailed understanding of how the absolute stereochemistry affects their biological interactions and potency nih.gov.

The structural revisions of some peribysins based on synthetic studies highlight the complexity of determining the precise stereochemistry and its importance in SAR studies researchgate.netnih.govmdpi.com. The biological activity observed primarily for specific stereoisomers further underscores the critical impact of stereochemistry researchgate.net.

Design and Synthesis of this compound Analogues for Enhanced Activity or Specificity

The potent activity of this compound has motivated efforts to design and synthesize analogues with potentially enhanced activity or altered specificity. The total synthesis of this compound and related peribysins provides the necessary routes to access these complex structures and introduce modifications nih.goviict.res.inrsc.org.

Researchers have explored different synthetic strategies to construct the core structure of peribysins and generate analogues researchgate.netncl.res.inresearchgate.net. These strategies often involve key steps such as Diels-Alder reactions and intramolecular aldol (B89426) condensations to build the characteristic ring systems nih.govresearchgate.net.

While specific details on the design and synthesis of this compound analogues aimed specifically at enhancing its activity or specificity are not extensively detailed in the provided snippets, the general approach of creating peribysin analogues for SAR studies is evident researchgate.netncl.res.in. Studies on Peribysin E analogues, for example, have shown that some synthesized analogues exhibited better cell adhesion inhibitory activity than the natural product ncl.res.in. This demonstrates the potential for analogue design to improve upon the activity of the parent compound.

The "silicon-switch approach," which involves the strategic replacement of carbon atoms with silicon atoms in drug scaffolds, has been explored in medicinal chemistry and applied to natural product synthesis by researchers involved in peribysin studies iict.res.inresearchgate.netncl.res.in. This approach can lead to analogues with altered physicochemical and biological properties researchgate.net.

Table 1: Cell Adhesion Inhibitory Activity of Peribysins A-D

| Compound | IC₅₀ (HL-60 cell adhesion to HUVEC) | Relative Potency (vs. Herbimycin A) | PubChem CID |

| Peribysin A | 0.3 µM researchgate.net | 190 times psu.edu | 139230358 |

| Peribysin B | Not specified in snippets | Not specified in snippets | 139050233 |

| Peribysin C | Not specified in snippets | Less potent than this compound psu.edu | 139050234 |

| This compound | 0.1 µM researchgate.netnih.gov | 380 times psu.edu, 30-86 times psu.edu | 139050235 |

| Herbimycin A | 38 µM nih.gov | 1 | 5288556 |

Note: Relative potency values vary slightly between sources psu.edu.

Table 2: Selected Peribysin Analogues and Activity (Example based on Peribysin E studies)

| Compound Type | Activity | Reference |

| Peribysin E Analogues | Some showed better activity than natural Peribysin E | ncl.res.in |

Note: Specific structures and activities of this compound analogues were not detailed in the provided snippets.

Advanced Analytical and Computational Methodologies in Peribysin D Research

High-Field and Multidimensional NMR Spectroscopy for Complex Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of complex natural products like Peribysin D. High-field and multidimensional NMR techniques have been extensively applied to the series of peribysins (A-J) to determine their relative configurations nih.gov. Specifically for this compound, analyses of its 1H and 13C NMR spectra provided crucial insights, revealing close resemblances to Peribysin C but with distinct chemical shift differences indicative of their stereoisomeric relationship nih.gov.

Detailed examination using techniques such as 1H–1H COSY and HMBC spectroscopy allowed researchers to establish the connectivity of atoms and confirm that this compound is a stereoisomer of Peribysin C nih.gov. Furthermore, analysis of Nuclear Overhauser Effect (NOE) correlations provided valuable information regarding the spatial proximity of protons. For instance, NOEs observed from H-14 to H-2β, H-10, H-3β, and H-15 were instrumental in deducing that the A ring of this compound adopts a chair conformation with specific axial and equatorial arrangements of methyl groups and protons nih.gov.

The comprehensive NMR analysis, including COSY, HMBC, DEPT, and NOESY experiments, has been fundamental in establishing the relative stereochemistry of the peribysins nih.gov. While powerful, the interpretation of HMBC and NOE data can sometimes be a source of error in structural assignments, highlighting the need for orthogonal confirmation methods wikipedia.org.

The NMR spectral data for this compound in CDCl3, as reported in some studies, provides a detailed spectroscopic fingerprint used for its identification and structural characterization.

| Position | δH (J/Hz) | 1H–1H COSY | NOE | δC | HMBC (C) |

| 1α | 1.92 m | 2α, 2β | 2α, 3α | 30.20 (s) | 3, 5, 9, 10 |

| 1β | 1.46 m | 2α, 2β, 10 | - | - | - |

| ... | ... | ... | ... | ... | ... |

| (Partial data based on search results, a complete table would require access to the full publication nih.gov) |

Mass Spectrometry Techniques for Metabolite Profiling and Structure Confirmation

Mass spectrometry (MS) techniques have played a vital role in the characterization of this compound, primarily for determining its molecular formula and aiding in structure confirmation. High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was utilized to deduce the molecular formula of this compound, confirming it to be identical to that of Peribysin C nih.gov. HREIMS was also applied in the characterization of other related compounds like Peribysin B nih.gov.

Beyond molecular formula determination, MS, often in conjunction with other spectroscopic data such as NMR, IR, and UV, has been employed for the structural elucidation of fungal metabolites fishersci.ca. GC-MS techniques have also been used for the analysis of other sesquiterpenes fishersci.ca. While MS is crucial for assigning heteronuclear substituents, its accuracy can be influenced by the stability of the substituent and the ionization technique used wikipedia.org. MS can also be used to confirm the oligomeric state of a compound, although caution is needed as artifacts can sometimes arise during the analysis wikipedia.org. Assigning saturated and unsaturated alkyl chains based on molecular ion and fragmentation patterns is another application of MS, though it remains a challenging aspect of structural elucidation wikipedia.org.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is considered a definitive method for establishing the absolute configuration of a molecule, provided suitable crystals can be obtained and contain a sufficiently heavy atom or a known chiral center wikipedia.org. While direct application to this compound was not explicitly detailed in the provided snippets, single-crystal X-ray diffraction analysis has been successfully used to establish the absolute configurations of related compounds such as periconiasin A and pericoannosin A nih.gov. This technique provides unambiguous information about the 3D arrangement of atoms in the solid state.

The absolute stereochemistry of Peribysin G, another compound in the peribysin series, was determined through a combination of X-ray crystallography and CD spectra fishersci.ca. X-ray analysis has also been applied to determine the structures of other natural products like cinnamolid-3β-ol hemihydrate and 3β-hydroxycinnamolide acetate (B1210297) fishersci.ca, and to confirm the absolute configuration of synthetic intermediates such as (+)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-ene fishersci.fi. It is important to note that errors in absolute configuration assignment can occur if, for instance, an incorrect diastereomer is inadvertently chosen for crystallographic analysis wikipedia.org.

Computational Chemistry (DFT, Molecular Dynamics) for Conformational Analysis and Spectroscopic Prediction

Computational chemistry techniques, particularly Density Functional Theory (DFT), have become increasingly valuable in complementing experimental spectroscopic data for structural elucidation and conformational analysis of natural products. For compounds related to this compound, ECD calculations have been employed to establish absolute configurations, as seen with periconiasin A and pericoannosin A nih.gov. Time-dependent DFT (TD-DFT) based ECD spectral calculations were specifically used in the reinvestigation of the absolute configuration of Peribysin E nih.gov. The absolute configuration of pericoannosin G was also determined computationally using the TD-DFT method at the B3LYP/6–31G(d) level nih.gov.

Computational methods, including Quantum Mechanical (QM)/NMR approaches, are widely used for configuration assignment by comparing experimentally determined NMR data (such as 13C NMR chemical shifts) with theoretically predicted values for possible stereoisomers citeab.com. DFT computations have also been used to support structural confirmations, such as that of a chromane (B1220400) structure citeab.com. These computational tools aid in understanding the preferred conformations of flexible molecules and predicting spectroscopic parameters, which can be crucial in confirming proposed structures and stereochemistries when experimental data alone are insufficient or ambiguous.

Bioactivity-Guided Isolation and Screening Methodologies

This compound was initially identified and isolated from a strain of Periconia byssoides through a bioactivity-guided isolation approach nih.gov. This methodology involves testing fractions of a crude extract for a specific biological activity and then further purifying the active fractions until the responsible compound(s) are isolated. In the case of Peribysins A-D, the guiding activity was their potent inhibition of the adhesion of human-leukemia HL-60 cells to HUVEC nih.gov. The Periconia byssoides strain from which these compounds were isolated was originally obtained from the sea hare Aplysia kurodai nih.gov.

Future Research Directions and Applications of Peribysin D

Elucidation of Full Biosynthetic Pathway of Peribysin D

Understanding the complete biosynthetic pathway of this compound within Periconia byssoides is a critical area for future research. While Peribysins are known to be sesquiterpenoids produced by this fungal genus, the specific enzymatic steps and intermediates involved in the formation of this compound remain to be fully elucidated. mdpi.comnih.gov Research in this area could involve:

Genomic and Transcriptomic Analysis: Identifying the genes and enzymes involved in the biosynthetic machinery of Periconia byssoides related to terpenoid production.

Isotopic Labeling Studies: Using labeled precursors to trace the metabolic route leading to this compound.

Enzymatic Characterization: Isolating and characterizing the specific enzymes responsible for key transformations in the pathway.

A detailed understanding of the biosynthesis could potentially enable the metabolic engineering of the fungal strain to increase this compound yield or to produce novel analogs through biocatalysis.

Exploration of Novel Synthetic Methodologies for this compound and its Derivatives

Given the complex structure of this compound, the development of efficient and scalable synthetic methodologies is crucial for future research and potential applications. rsc.orgnih.govacs.org While total synthesis of this compound has been reported, exploring novel approaches could lead to improved yields, reduced costs, and access to a wider range of derivatives. nih.govacs.org Future research in this area could focus on:

Stereoselective Synthesis: Developing highly stereoselective routes to control the specific three-dimensional arrangement of atoms in this compound, which is crucial for its biological activity. rsc.orgnih.govacs.org

Green Chemistry Approaches: Exploring environmentally friendly synthetic methods that minimize waste and the use of hazardous reagents. rsc.org

Flow Chemistry: Investigating continuous flow synthesis techniques for potential large-scale production.

Diverted Total Synthesis: Utilizing synthetic strategies that allow for the preparation of both the natural product and a library of analogs from common intermediates. researchgate.netacs.orgfigshare.comresearchgate.netacs.org

Recent work has demonstrated the utility of enone transposition and α-silyl carbocation reactivity in the synthesis of this compound, highlighting the potential for innovative synthetic strategies. rsc.orgnih.govacs.org

Identification of Additional Molecular Targets and Signaling Pathways Affected by this compound

This compound is known for its cell adhesion inhibitory activity. researchgate.net However, the full spectrum of its molecular targets and the signaling pathways it influences are still under investigation. Future research should aim to:

Identify Specific Receptor Interactions: Pinpointing the exact cell surface receptors or adhesion molecules that this compound interacts with. researchgate.netnih.gov

Elucidate Downstream Signaling Events: Mapping the intracellular signaling cascades that are modulated by this compound binding or activity. riken.jpresearchgate.netnih.govresearchgate.net This could involve studying pathways related to cell adhesion, migration, and potentially other cellular processes. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Correlating structural modifications of this compound with its effects on specific targets and pathways.

Understanding the detailed molecular mechanisms will provide insights into its biological function and potential therapeutic applications.

Development of this compound as a Research Tool for Cell Adhesion Studies

The potent cell adhesion inhibitory activity of this compound makes it a valuable candidate for development as a research tool. researchgate.net Future research could focus on:

Mechanism of Action Probes: Synthesizing labeled or immobilized versions of this compound to study its binding kinetics and localization in cells.

Cellular Assay Standards: Establishing this compound as a standard inhibitor in various cell adhesion assays to compare the activity of other compounds.

Investigating Adhesion-Related Diseases: Utilizing this compound to study the role of cell adhesion in various physiological and pathological processes, such as immune responses, wound healing, and cancer metastasis. researchgate.netnih.gov

Development of Biosensors: Exploring the possibility of incorporating this compound into biosensors designed to detect or quantify specific cell adhesion events.

This compound's ability to inhibit cell adhesion suggests its potential utility in studying the complex processes of cellular interaction. nih.gov

Strategies for Focused Analog Library Creation Based on this compound Scaffold

Creating a focused library of analogs based on the this compound scaffold is a promising avenue for discovering compounds with enhanced activity, improved selectivity, or novel properties. researchgate.netacs.orgfigshare.comresearchgate.netacs.org Future research should involve:

Rational Design: Designing analogs based on SAR studies and computational modeling to predict the effect of structural modifications on activity and target interactions.

Combinatorial Synthesis: Developing efficient methods for the parallel synthesis of multiple this compound analogs.

Biological Screening: Implementing high-throughput screening assays to evaluate the activity of analog libraries on cell adhesion and other relevant biological processes.

Evaluation of Physicochemical Properties: Assessing the solubility, stability, and permeability of analogs to identify compounds with favorable drug-like properties.

Preliminary work on creating libraries of Peribysin E analogs using "diverted total synthesis" demonstrates the feasibility and potential of this approach for the peribysin scaffold. researchgate.netacs.orgfigshare.comresearchgate.netacs.org

Q & A

Q. What analytical techniques are most effective for elucidating the molecular structure of Peribysin D?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HR-MS). For NMR, 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D techniques (TOCSY, HSQC, HMBC) are critical to resolve spin systems and correlate protons and carbons. For example, TOCSY experiments can identify coupled protons in complex ring systems, as demonstrated in the characterization of Peribysin O . X-ray crystallography provides definitive stereochemical details, while HR-MS confirms molecular formulas. A stepwise workflow should prioritize NMR for initial structural fragments, followed by crystallographic validation.

Q. How can researchers optimize the isolation and purification protocols for this compound from natural sources?

- Methodological Answer : Isolation requires solvent partitioning (e.g., ethyl acetate for medium-polarity compounds) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. For Peribysins, silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates analogs. Monitoring fractions via TLC and LC-MS ensures purity. Adjusting solvent polarity and column temperature can resolve co-eluting compounds. For example, Peribysin E diacetate was isolated using reversed-phase HPLC with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the biosynthetic pathway of this compound?

- Methodological Answer : Biosynthetic studies should integrate isotopic labeling (e.g., <sup>13</sup>C-acetate feeding) to trace precursor incorporation, coupled with gene cluster analysis via genome mining. For related carbocycles like Peribysin E, semi-pinacol rearrangements are key biosynthetic steps, suggesting similar enzymatic mechanisms for this compound . Knockout experiments targeting putative cytochrome P450 or terpene cyclase genes can identify pathway bottlenecks. Metabolomic profiling (LC-HRMS/MS) of wild-type vs. mutant strains will highlight intermediate accumulation.

Q. How should researchers address conflicting reports on the bioactivity of this compound in different biological assays?

- Methodological Answer : Contradictory bioactivity data require rigorous standardization of assay conditions (e.g., cell lines, incubation times, solvent controls) and validation via orthogonal assays. For example, if cytotoxicity varies across studies, compare results using identical cell viability assays (MTT vs. resazurin) and confirm with apoptosis markers (Annexin V/PI staining). Meta-analyses of raw data (e.g., IC50 values) across publications can identify outliers due to methodological variability .

Q. What computational methods are suitable for predicting the three-dimensional conformation and reactive sites of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model this compound’s flexibility in solvated environments. Docking studies (AutoDock Vina, Schrödinger Suite) predict binding poses against target proteins, while density functional theory (DFT) calculations (Gaussian 16) identify electrophilic sites. For example, MD simulations of Peribysin E analogs revealed solvent-accessible hydroxyl groups critical for hydrogen bonding .

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups in this compound?

- Methodological Answer : SAR requires synthesis of analogs via targeted modifications (e.g., acetylation of hydroxyl groups, oxidation of double bonds). Semi-synthetic approaches, as used for Peribysin E diacetate, can retain the core carbocycle while altering substituents . Bioassay-guided fractionation paired with LC-MS/MS dereplication ensures purity. Statistical tools like PCA (principal component analysis) correlate structural features (e.g., logP, polar surface area) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.